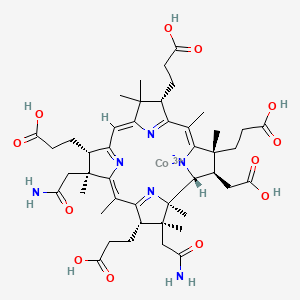

cob(III)yrinic acid a,c diamide

Beschreibung

Biological Significance of Corrinoids and Vitamin B12 Coenzymes

Corrinoids, with vitamin B12 as the most famous member, are essential cofactors for a variety of enzymes in all domains of life. asm.orgnih.govresearchgate.net These coenzymes, primarily adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl), participate in critical metabolic reactions. nih.govnih.gov The key to their function lies in the reactivity of the cobalt-carbon bond, a rare example of a stable organometallic bond in biology. nih.govnih.gov

In humans, vitamin B12-dependent enzymes are crucial for two main processes: the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the metabolism of certain amino acids and fatty acids, and the synthesis of the amino acid methionine from homocysteine. nih.govnih.govrsc.org Deficiencies in vitamin B12 can lead to serious health issues, highlighting the indispensable nature of these corrinoid coenzymes. researchgate.net While eukaryotes cannot synthesize vitamin B12, they must obtain it from their diet, ultimately sourced from the prokaryotes that are the sole producers of this complex molecule. cambridge.orgresearchgate.netnih.gov

Overview of De Novo Cobalamin (Vitamin B12) Biosynthetic Pathways

The de novo synthesis of cobalamin is a complex process, requiring the coordinated action of up to 30 enzymes. asm.orgnih.govasm.org This intricate pathway begins with the synthesis of uroporphyrinogen III, a common precursor for all tetrapyrroles, including heme and chlorophyll (B73375). wikipedia.orgnih.govnih.gov From this point, the pathway diverges, embarking on a series of unique transformations to construct the corrin (B1236194) ring.

Two major branches of the de novo pathway exist in prokaryotes: the aerobic and anaerobic pathways. wikipedia.orgasm.org A key distinguishing feature between these two routes is the timing of cobalt insertion into the macrocycle. wikipedia.org In the aerobic pathway, found in organisms like Pseudomonas denitrificans, cobalt is inserted late in the process. wikipedia.org Conversely, the anaerobic pathway, utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium, incorporates cobalt at an early stage. wikipedia.org Despite their differences, both pathways converge to form a common intermediate, cob(II)yrinic acid a,c-diamide. wikipedia.org

Position of cob(III)yrinic acid a,c diamide (B1670390) as a Critical Intermediate in Corrinoid Metabolism

Cob(III)yrinic acid a,c-diamide holds a central and critical position in the biosynthesis of vitamin B12. wikipedia.orgresearchgate.net It is the product of the enzyme Cob(II)yrinic acid a,c-diamide reductase (CobR), which catalyzes the reduction of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide. wikipedia.orgnih.govnih.gov This reduced intermediate is then a substrate for the enzyme cob(I)yrinic acid a,c-diamide adenosyltransferase (CobA, also known as CobO or BtuR), which attaches the adenosyl group from ATP to the cobalt ion. wikipedia.orghmdb.casystemsbiology.net

The resulting product, adenosylcob(III)yrinic acid a,c-diamide, is a key precursor that undergoes further modifications, including the amidation of the remaining carboxyl groups and the attachment of the nucleotide loop, to ultimately yield the active coenzyme forms of vitamin B12. wikipedia.orgresearchgate.netresearchgate.net The conversion of cob(III)yrinic acid a,c-diamide represents a crucial commitment step towards the final assembly of the intricate cobalamin molecule. The regulation of this metabolic juncture is, in part, controlled by riboswitches, which are RNA elements that can bind to corrinoid intermediates and modulate the expression of biosynthetic genes. nih.gov

Eigenschaften

Molekularformel |

C45H61CoN6O12+2 |

|---|---|

Molekulargewicht |

936.9 g/mol |

IUPAC-Name |

3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+) |

InChI |

InChI=1S/C45H62N6O12.Co/c1-21-36-24(10-13-32(56)57)41(3,4)28(49-36)18-27-23(9-12-31(54)55)43(6,19-29(46)52)39(48-27)22(2)37-25(11-14-33(58)59)44(7,20-30(47)53)45(8,51-37)40-26(17-35(62)63)42(5,38(21)50-40)16-15-34(60)61;/h18,23-26,40H,9-17,19-20H2,1-8H3,(H10,46,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61,62,63);/q;+3/p-1/t23-,24-,25-,26+,40-,42-,43+,44+,45+;/m1./s1 |

InChI-Schlüssel |

GZVQKRGLFFEGKE-OKJGWHJPSA-M |

Isomerische SMILES |

C/C/1=C/2\[C@@]([C@@H](C(=N2)/C=C\3/C([C@@H](C(=N3)/C(=C\4/[C@]([C@H]([C@@H]([N-]4)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O)/C)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N.[Co+3] |

Kanonische SMILES |

CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)N)C)CCC(=O)O)(C)CC(=O)N)C)CC(=O)O)(C)CCC(=O)O.[Co+3] |

Herkunft des Produkts |

United States |

Mechanistic Elucidation of Cob Iii Yrinic Acid A,c Diamide Biosynthesis

Aerobic Biosynthetic Pathway to cob(II)yrinic acid a,c diamide (B1670390)

The aerobic pathway is characterized by the late insertion of cobalt into the corrin (B1236194) ring and the requirement of oxygen for certain steps.

The journey to cob(III)yrinic acid a,c diamide begins with the tetrapyrrole uroporphyrinogen III, the last common intermediate for all heme, chlorophyll (B73375), and siroheme (B1205354) biosynthesis. The transformation of uroporphyrinogen III into the corrin ring of cobalamin involves a series of complex enzymatic reactions. The initial steps are catalyzed by the enzyme S-adenosyl-L-methionine (SAM)-dependent uroporphyrinogen III methyltransferase (SUMT), also known as CobA in Pseudomonas denitrificans. This enzyme sequentially adds methyl groups from SAM to C-2, C-7, and C-20 of uroporphyrinogen III, forming precorrin-1, precorrin-2, and precorrin-3A respectively.

A key event in the aerobic pathway is the oxygen-dependent contraction of the macrocycle, which is catalyzed by the enzyme precorrin-3B synthase (CobG). This enzyme hydroxylates C-20 of precorrin-3A, leading to the extrusion of a two-carbon fragment (the C-20 atom and its attached methyl group) as acetic acid, thereby forming the corrin ring structure. Subsequent enzymatic steps involving CobJ, CobM, and CobF lead to the formation of hydrogenobyrinic acid.

Once hydrogenobyrinic acid is formed, the next crucial step is the specific amidation of the a and c carboxyl groups. This reaction is catalyzed by the enzyme hydrogenobyrinic acid a,c-diamide synthase, commonly known as CobB. CobB utilizes either glutamine or ammonia (B1221849) as a nitrogen source and requires ATP for its activity. The enzyme specifically amidates the carboxyl groups at positions 'a' and 'c' of the corrin ring, yielding hydrogenobyrinic acid a,c-diamide. This selective amidation is a critical step that distinguishes the intermediates of the cobalamin pathway.

A hallmark of the aerobic pathway is the late insertion of the cobalt ion into the corrin ring. This vital step is carried out by a multi-subunit enzyme complex known as cobaltochelatase. In many aerobic bacteria, this complex is composed of three proteins: CobN, CobS, and CobT.

The cobaltochelatase complex functions as an ATP-dependent chelatase. CobS is believed to be the catalytic subunit, responsible for the actual insertion of the cobalt ion into the hydrogenobyrinic acid a,c-diamide macrocycle. CobN is an ATPase that provides the energy for the reaction through the hydrolysis of ATP. The role of CobT is thought to be involved in substrate binding and presentation to the catalytic subunit. The coordinated action of these three subunits ensures the efficient and specific insertion of cobalt, forming cob(II)yrinic acid a,c-diamide.

Table 1: Components of the Aerobic Cobaltochelatase Complex

| Subunit | Function | Key Characteristics |

| CobN | ATPase | Provides energy for cobalt insertion through ATP hydrolysis. |

| CobS | Catalytic Subunit | Believed to be responsible for the direct insertion of Co²⁺ into the corrin ring. |

| CobT | Substrate Binding | Thought to be involved in the recognition and binding of hydrogenobyrinic acid a,c diamide. |

Following the insertion of cobalt, the resulting cob(II)yrinic acid a,c diamide undergoes further modifications. The cobalt ion, initially in the Co(II) state, is oxidized to Co(III). The subsequent steps in the pathway involve the attachment of the 5,6-dimethylbenzimidazole (B1208971) lower ligand and the adenosyl upper ligand, ultimately leading to the final form of cobalamin. These later steps are beyond the scope of the formation of cob(II)yrinic acid a,c diamide itself but are essential for the biological activity of the vitamin.

Anaerobic Biosynthetic Pathway to cob(II)yrinic acid a,c diamide

The anaerobic pathway for cobalamin biosynthesis is distinct from the aerobic route, most notably in its early insertion of cobalt and its oxygen-independent mechanisms.

In stark contrast to the aerobic pathway, the anaerobic route features the insertion of cobalt at a much earlier stage. The cobalt ion is incorporated into a modified tetrapyrrole intermediate, precorrin-2. This reaction is catalyzed by the enzyme CbiK, which is a cobaltochelatase distinct from the CobN/S/T complex found in aerobes.

The resulting cobalt-containing intermediate, cobalt-precorrin-2, is then further modified through a series of methylation, reduction, and ring contraction steps. The ring contraction in the anaerobic pathway is fundamentally different from the aerobic mechanism as it does not involve molecular oxygen. Instead, the extrusion of the C-20 atom and its associated methyl group is achieved through a different enzymatic strategy, leading to the formation of the corrin ring with cobalt already in place. This early cobalt insertion is a defining feature of the anaerobic biosynthesis of cob(II)yrinic acid a,c diamide and its subsequent derivatives.

Table 2: Comparison of Aerobic and Anaerobic Biosynthesis of cob(II)yrinic acid a,c diamide

| Feature | Aerobic Pathway | Anaerobic Pathway |

| Oxygen Requirement | Oxygen-dependent | Oxygen-independent |

| Cobalt Insertion Stage | Late (into hydrogenobyrinic acid a,c diamide) | Early (into precorrin-2) |

| Cobaltochelatase | CobN/CobS/CobT complex | CbiK |

| Key Intermediate | Hydrogenobyrinic acid a,c diamide | Cobalt-precorrin-2 |

| Ring Contraction | Oxygen-dependent, catalyzed by CobG | Oxygen-independent |

C-Methylation and Ring Contraction Events

The formation of the characteristic corrin ring of cobalamin from uroporphyrinogen III involves a series of C-methylations and a crucial ring contraction step. In the anaerobic pathway, these events are catalyzed by a distinct set of enzymes, including CbiD, CbiH, CbiC, CbiF, CbiG, CbiJ, and CbiET. researchgate.netnih.gov

The process begins with the methylation of cobalt-factor II at the C20 position by the enzyme CbiL, yielding cobalt-factor III. nih.gov This is the substrate for the ring contraction, a critical step mediated by the CbiH enzyme. CbiH catalyzes the methylation at C17 and facilitates the formation of a δ-lactone on ring A, which promotes the contraction of the macrocycle to form cobalt-precorrin-4. researchgate.netnih.gov In Bacillus megaterium, a unique CbiH enzyme, CbiH60, which possesses a C-terminal extension with similarity to the nitrite/sulfite reductase family, has been characterized. researchgate.netnih.gov This enzyme contains a [4Fe-4S] cluster and can convert both cobalt-precorrin-3 and cobalt-factor III into the ring-contracted product. nih.gov

Following ring contraction, a series of further methylations and transformations occur. CbiF methylates C11, CbiG breaks the δ-lactone ring, releasing the extruded C20 carbon as acetaldehyde, and CbiD methylates C1. researchgate.netpnas.org Subsequent reactions catalyzed by CbiJ and the fused CbiET protein lead to the formation of cobyrinic acid. nih.govpnas.org The sequential activities of these purified "Cbi" enzymes have been demonstrated to convert 5-aminolevulinic acid into cobyrinic acid in vitro. nih.gov

Amidation of Side Chains to Form cob(II)yrinic acid a,c-diamide

The amidation of the carboxylate side chains of the corrin ring is a critical step in the maturation of the cobalamin molecule. The enzyme responsible for the amidation of the 'a' and 'c' side chains of cobyrinic acid is cobyrinic acid a,c-diamide synthase, encoded by the cbiA gene in anaerobic organisms like Salmonella typhimurium and Bacillus megaterium. ebi.ac.ukwikipedia.org

CbiA is a glutamine amidotransferase that catalyzes the ATP-dependent amidation of the carboxyl groups at positions 'a' and 'c', utilizing either L-glutamine or ammonia as the nitrogen source. uniprot.orguniprot.org The reaction proceeds in a stepwise manner, with the amidation of the c-carboxylate occurring first, followed by the release of the c-monoamide intermediate before the subsequent amidation of the a-carboxylate. uniprot.orgnih.gov The carboxylate groups are activated for nucleophilic attack through the formation of a phosphorylated intermediate via ATP hydrolysis. uniprot.orguniprot.org

Interconversion and Downstream Metabolism of cob(II)yrinic acid a,c-diamide

Once formed, cob(II)yrinic acid a,c-diamide undergoes a series of crucial transformations, including reduction and adenosylation, to become the biologically active coenzyme, adenosylcobalamin.

Reduction of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide

The cobalt ion in cob(II)yrinic acid a,c-diamide must be reduced from the Co(II) to the highly nucleophilic Co(I) state before the attachment of the adenosyl group. This reduction is catalyzed by a corrin reductase, commonly known as CobR. wikipedia.org In Pseudomonas denitrificans, an NADH-dependent flavoenzyme with cob(II)yrinic acid a,c-diamide reductase activity has been purified and characterized. nih.govcapes.gov.br This enzyme, belonging to the family of oxidoreductases, utilizes a flavin cofactor to facilitate the electron transfer to the cobalt center of various Co(II)-corrinoids. wikipedia.orgnih.gov The systematic name for this enzyme class is cob(I)yrinic acid-a,c-diamide:FMN oxidoreductase. wikipedia.org The reduction process is thermodynamically challenging due to the very low redox potential of the Co(II)/Co(I) couple. portlandpress.com

Adenosylation of cob(I)yrinic acid a,c-diamide to Adenosylcob(III)yrinic acid a,c-diamide

The adenosylation of the reduced corrinoid is carried out by a class of enzymes known as ATP:corrinoid adenosyltransferases (ACAs). wikipedia.orgebi.ac.uk These enzymes catalyze the transfer of the 5'-deoxyadenosyl moiety from ATP to the Co(I) ion of cob(I)yrinic acid a,c-diamide, forming a stable cobalt-carbon bond and yielding adenosylcob(III)yrinic acid a,c-diamide. wikipedia.orgnih.gov This reaction is a key step in the formation of the "upper" axial ligand of cobalamin. portlandpress.com

ATP:corrinoid adenosyltransferases are classified into different types, such as CobA, PduO, and EutT, which are specialized for different metabolic pathways. wikipedia.org The CobA-type, found in organisms like Salmonella typhimurium, is involved in the de novo synthesis of adenosylcobalamin. wikipedia.orgebi.ac.uk The reaction mechanism involves a nucleophilic attack from the Co(I) of the corrinoid on the 5'-carbon of ATP. nih.gov

Subsequent Amidations and Nucleotide Loop Assembly in Adenosylcobalamin Biosynthesis

Following adenosylation, the remaining carboxylate side chains (b, d, e, and g) of adenosylcob(III)yrinic acid a,c-diamide are amidated. In Salmonella typhimurium, this is catalyzed by the CbiP enzyme. nih.gov The final stage in the synthesis of adenosylcobalamin is the assembly of the "lower" nucleotide loop. nih.gov This intricate process involves the attachment of a base, typically 5,6-dimethylbenzimidazole (DMB), to the corrin ring via a phosphoribosyl linker. nih.govnih.gov

In S. typhimurium, the enzymes CobU, CobS, and CobT are involved in this assembly. CobU is a bifunctional enzyme that acts as a kinase and a guanylyltransferase, activating adenosylcobinamide to adenosylcobinamide-GDP. nih.gov CobT attaches the DMB base to a ribose phosphate (B84403) moiety, and CobS then joins this to the adenosylcobinamide-GDP, forming adenosylcobalamin-5'-phosphate. nih.gov The final dephosphorylation to yield adenosylcobalamin is carried out by the CobC phosphatase. nih.gov

Comparative Biochemical and Genetic Analysis of Aerobic and Anaerobic Routes

The biosynthesis of cobalamin proceeds through two distinct pathways, termed aerobic and anaerobic, which differ in several key aspects. nih.govcapes.gov.br A primary distinction is the timing of cobalt insertion into the macrocycle. In the anaerobic pathway, cobalt is inserted early into sirohydrochlorin, whereas in the aerobic pathway, cobalt chelation occurs at a later stage, into hydrogenobyrinic acid. psu.edu

Another major difference lies in the mechanism of ring contraction. The aerobic pathway utilizes molecular oxygen in a reaction catalyzed by the monooxygenase CobG, while the anaerobic pathway employs the oxygen-independent enzyme CbiH. researchgate.net This fundamental difference is reflected at the genetic level, with genes for the aerobic pathway typically designated with a "cob" prefix and those for the anaerobic pathway with a "cbi" prefix. researchgate.net

Despite these differences, many of the enzymatic steps, particularly the series of methylations and amidations, are analogous in both pathways, suggesting a common evolutionary origin. psu.eduasm.org However, the enzymes catalyzing these similar reactions can have distinct properties and are encoded by different, though often homologous, genes. For example, in the aerobic organism Pseudomonas denitrificans, the amidation of the 'a' and 'c' side chains is catalyzed by CobB, which is homologous to the CbiA of anaerobic organisms. nih.gov Similarly, the subsequent amidations are carried out by CobQ in the aerobic route, corresponding to CbiP in the anaerobic pathway. nih.gov The existence of these two parallel pathways highlights the metabolic versatility of microorganisms in producing this essential cofactor under different environmental conditions. nih.gov

Distinctive Enzymatic Mechanisms and Cofactor Requirements

The transformation of cobyrinic acid into its a,c-diamide form and its subsequent modification involves a series of specific enzymes with unique catalytic mechanisms and dependencies on various cofactors.

The initial step is the amidation of cobyrinic acid, catalyzed by Cobyrinic acid a,c-diamide synthetase (also known as CbiA or CobB). nih.govuniprot.org This enzyme belongs to the glutamine amidotransferase family and facilitates the ATP-dependent synthesis of cobyrinic acid a,c-diamide from cobyrinic acid. nih.gov It can utilize either glutamine or ammonia as the nitrogen source for the amidation reactions. nih.gov The process is not random; research on the CbiA enzyme from Salmonella typhimurium has shown that it catalyzes the sequential amidation of the c- and a-carboxylate groups of the cobyrinic acid molecule. nih.gov This ordered reaction involves the formation of a phosphorylated intermediate. nih.gov The catalytic mechanism suggests that after the amidation of the c-carboxylate group, the resulting c-monoamide intermediate is released and then re-binds to the same active site for the amidation of the a-carboxylate group. nih.gov The activity of this synthetase is dependent on the presence of ATP and magnesium (Mg²⁺). nih.govuniprot.org

Following its synthesis, the cobalt center of the corrin ring must be in the correct oxidation state for subsequent steps. Cob(II)yrinic acid a,c-diamide reductase (also known as CobR) is a key enzyme in this process. wikipedia.orgnih.gov This enzyme, which belongs to the family of oxidoreductases, catalyzes the reduction of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide. wikipedia.orgcapes.gov.br The reaction requires flavin mononucleotide (FMN) as an electron carrier. wikipedia.org In Pseudomonas denitrificans, this NADH-dependent flavoenzyme has been purified and shown to reduce all Co(II)-corrinoids produced by the organism to the Co(I) state. nih.govcapes.gov.br

The final key enzymatic step in this segment of the pathway is the attachment of the upper (5'-deoxyadenosyl) ligand, a reaction catalyzed by Cob(I)yrinic acid a,c-diamide adenosyltransferase (EC 2.5.1.17). wikipedia.org This enzyme transfers an adenosyl group from ATP to the reduced cobalt ion of cob(I)yrinic acid a,c-diamide, forming adenosylcob(III)yrinic acid a,c-diamide. wikipedia.orghmdb.ca This reaction is crucial as it creates the stable Co-C bond characteristic of adenosylcobalamin (AdoCbl), one of the active coenzyme forms of vitamin B12. wikipedia.org The human mitochondrial version of this enzyme is known as MMAB. wikipedia.orghmdb.ca

Table 1: Key Enzymes in the Biosynthesis and Modification of Cobyrinic Acid a,c-diamide

| Enzyme | Gene Name(s) | Function | Substrates | Products | Cofactor(s) |

|---|---|---|---|---|---|

| Cobyrinic acid a,c-diamide synthetase | cbiA, cobB | Sequential amidation of carboxylate groups | Cobyrinic acid, ATP, Glutamine/Ammonia | Cobyrinic acid a,c-diamide, ADP, Pᵢ, Glutamate | Mg²⁺ |

| Cob(II)yrinic acid a,c-diamide reductase | cobR | Reduction of the cobalt center | 2 cob(II)yrinic acid a,c-diamide, FMNH₂ | 2 cob(I)yrinic acid a,c-diamide, FMN, 2 H⁺ | FMN |

| Cob(I)yrinic acid a,c-diamide adenosyltransferase | cobA, cobO, MMAB | Adenosylation of the cobalt center | Cob(I)yrinic acid a,c-diamide, ATP | Adenosylcob(III)yrinic acid a,c-diamide, Triphosphate | None |

Convergent Stages in Corrinoid Biosynthesis

The biosynthesis of the intricate corrin ring of vitamin B12 can proceed through two distinct routes: an aerobic (oxygen-dependent) pathway and an anaerobic (oxygen-independent) pathway. These pathways differ significantly in their initial steps, particularly in how cobalt is inserted and how the ring contraction occurs. However, both the aerobic and anaerobic pathways converge at the formation of a common intermediate: cobyrinic acid a,c-diamide. genome.jp

Evolutionary Divergence and Conservation of Pathway Enzymes

The enzymes involved in the biosynthesis of cob(III)yrinic acid a,c-diamide and its derivatives show fascinating patterns of evolutionary conservation and divergence. Enzymes like Cobyrinic acid a,c-diamide synthetase (CbiA) are highly conserved across different bacterial species that perform de novo cobalamin synthesis. nih.gov

In contrast, the enzyme ATP:cob(I)alamin adenosyltransferase, which catalyzes the adenosylation step, provides a clear example of convergent evolution. wikipedia.org There are three distinct, evolutionarily unrelated classes of this enzyme: CobA-type, PduO-type, and EutT-type. wikipedia.org

The CobA-type (which includes CobA from Salmonella typhimurium and CobO from Pseudomonas denitrificans) is primarily involved in the de novo synthesis of adenosylcobalamin. wikipedia.org

The PduO-type and EutT-type are specialized enzymes. PduO produces the AdoCbl required for 1,2-propanediol degradation, while EutT synthesizes AdoCbl specifically for ethanolamine (B43304) utilization. wikipedia.org

Although PduO and EutT are distantly related to each other, they are evolutionarily distinct from the CobA family. wikipedia.org This indicates that different evolutionary solutions have emerged to perform the same essential chemical reaction, linking the coenzyme's synthesis to specific metabolic needs. wikipedia.org

The distribution of cobamide biosynthesis pathways across bacteria is uneven. nih.gov While a large percentage of bacteria are predicted to use cobamides, a much smaller fraction can produce them from scratch. nih.govresearchgate.net Many species possess only partial pathways, suggesting a widespread reliance on salvaging cobamide precursors from the environment. nih.govresearchgate.net This modularity and the varied distribution of pathway genes highlight the complex evolutionary history of cobalamin biosynthesis, which has been shaped by horizontal gene transfer and gene loss to adapt to diverse ecological niches and metabolic dependencies.

Table 2: Classes of ATP:cob(I)alamin Adenosyltransferases

| Enzyme Class | Representative Enzyme(s) | Primary Function | Evolutionary Relationship |

|---|---|---|---|

| CobA-type | CobA (S. typhimurium), CobO (P. denitrificans) | De novo synthesis of AdoCbl | Unrelated to PduO/EutT types |

| PduO-type | PduO | AdoCbl synthesis for 1,2-propanediol degradation | Distantly related to EutT |

| EutT-type | EutT | AdoCbl synthesis for ethanolamine utilization | Distantly related to PduO |

Enzymatic Catalysis and Molecular Mechanisms Governing Cob Iii Yrinic Acid A,c Diamide Transformations

Amidases in Corrinoid Biosynthesis

The formation of cob(III)yrinic acid a,c-diamide from its precursor, cob(I)yrinic acid, involves the sequential amidation of the 'a' and 'c' carboxylate groups. This transformation is carried out by specialized amidotransferases that utilize glutamine or ammonia (B1221849) as a nitrogen source. Two key enzymes, CobB and CbiA, have been identified to catalyze this reaction in aerobic and anaerobic organisms, respectively.

Cobyrinic Acid a,c-Diamide Synthetase (CobB) Kinetics and Substrate Specificity

Cobyrinic acid a,c-diamide synthetase (CobB) is a crucial enzyme in the aerobic biosynthesis of cobalamin. wikipedia.org It catalyzes the ATP-dependent conversion of cobyrinic acid to cobyrinic acid a,c-diamide. nih.gov The enzyme exhibits a preference for glutamine as the amino group donor, with a Michaelis constant (Km) of 20.3 µM, but can also utilize ammonia, albeit with a much higher Km of 12 mM. nih.gov The reaction is ATP-dependent and shows a broad optimal pH around 7.3. nih.gov

Studies on the substrate specificity of CobB from Pseudomonas denitrificans have revealed that hydrogenobyrinic acid and its c-monoamide are significantly better substrates than their cobyrinic acid counterparts. The Km values for hydrogenobyrinic acid and hydrogenobyrinic acid c-monoamide were found to be 0.41 µM and 0.21 µM, respectively, which are considerably lower than those for (CN,aq)cobyrinic acid (160 µM) and (CN,aq)cobyrinic acid c-monoamide (71 µM). nih.gov This suggests a strong preference for the metal-free corrin (B1236194) ring.

Kinetic parameters for CobB from different organisms have been determined, highlighting variations in substrate affinity. For instance, the CobB from Escherichia coli, a sirtuin deacetylase, has been kinetically characterized using a fully acetylated and natively folded protein as a substrate, demonstrating its broader role in cellular regulation beyond cobalamin biosynthesis. plos.orgnih.gov

Table 1: Kinetic Parameters of CobB

| Substrate | Organism | Km (µM) | Vmax | Reference |

|---|---|---|---|---|

| Hydrogenobyrinic acid | Pseudomonas denitrificans | 0.41 | - | nih.gov |

| Hydrogenobyrinic acid c-monoamide | Pseudomonas denitrificans | 0.21 | - | nih.gov |

| (CN,aq)cobyrinic acid | Pseudomonas denitrificans | 160 | - | nih.gov |

| (CN,aq)cobyrinic acid c-monoamide | Pseudomonas denitrificans | 71 | - | nih.gov |

| Glutamine | Pseudomonas denitrificans | 20.3 | - | nih.gov |

| Ammonia | Pseudomonas denitrificans | 12,000 | - | nih.gov |

| Acetylated Acs | Escherichia coli | - | - | plos.org |

Structural and Mechanistic Insights into CobB Catalysis

CobB from Pseudomonas denitrificans is a homodimer with an apparent molecular weight of 86,000, composed of two identical 45,000 Da subunits. nih.gov The catalytic mechanism involves the activation of the carboxylate groups of the corrin ring via the formation of a phosphorylated intermediate using ATP. uniprot.org This is followed by a nucleophilic attack by the amino group derived from glutamine or ammonia. The enzyme first catalyzes the amidation of the c-carboxylate group, and the resulting c-monoamide intermediate is then released before binding again to the same active site for the amidation of the a-carboxylate group. nih.gov

The enzyme comprises two domains: a C-terminal domain that binds and hydrolyzes glutamine to provide ammonia, and an N-terminal domain that binds ATP and the corrin substrate, catalyzing the final amide synthesis. uniprot.org It is proposed that the ammonia produced is channeled through a molecular tunnel to the synthetase active site. uniprot.org

CbiA: An Anaerobic a,c-Amidase and its Reaction Pathway

In anaerobic bacteria like Salmonella typhimurium, the amidation of cobyrinic acid is catalyzed by CbiA, a glutamine amidotransferase. nih.govwikipedia.org Similar to CobB, CbiA catalyzes the ATP-dependent synthesis of cobyrinic acid a,c-diamide using either glutamine or ammonia. nih.gov The enzyme from S. typhimurium is a monomer with Km values of 0.74 µM for cobyrinic acid, 2.7 µM for ATP, 53 µM for glutamine, and 26,200 µM for ammonia. nih.gov

The reaction pathway of CbiA is sequential, first amidating the c-carboxylate group and then the a-carboxylate group, with the formation of a phosphorylated intermediate. nih.gov Interestingly, the hydrolysis of glutamine and the synthesis of the diamide (B1670390) product are uncoupled processes. nih.gov Mutational studies have identified several conserved residues (D45, D48, E90) as critical for catalytic activity, while others (L47, Y46) are important for the affinity of the enzyme for the c-monoamide intermediate. nih.gov

Cobalt Chelation Systems

Following the amidation of the 'a' and 'c' positions, the next crucial step is the insertion of a cobalt ion into the corrin ring. This process is facilitated by a dedicated cobalt chelatase complex.

The AAA+ Cobaltochelatase Complex (CobN, CobS, CobT) Architecture and Assembly

In the aerobic pathway, cobalt insertion is catalyzed by a multi-subunit cobaltochelatase complex composed of CobN, CobS, and CobT. bohrium.comcapes.gov.bruea.ac.uk This complex belongs to the AAA+ (ATPases Associated with diverse cellular Activities) superfamily of proteins. bohrium.comcapes.gov.brnih.gov The subunits have molecular masses of approximately 137 kDa (CobN), 37 kDa (CobS), and 71 kDa (CobT). bohrium.comcapes.gov.bruea.ac.uk

The CobS and CobT subunits assemble into a chaperone-like complex. bohrium.comcapes.gov.brnih.gov Electron microscopy studies of the Brucella melitensis CobS and CobT complex have revealed a two-tiered ring structure, with each ring organized as a trimer of dimers. bohrium.comcapes.gov.brnih.gov This architecture is characteristic of AAA+ proteins and shows similarity to the magnesium chelatase involved in chlorophyll (B73375) biosynthesis, suggesting an evolutionary relationship. bohrium.comnih.gov The entire active cobaltochelatase is formed by the association of the CobST complex with the CobN subunit. nih.gov It has been proposed that six subunits each of CobS and CobT form the two-tiered hexameric ring, which then docks with a single CobN subunit. nih.gov

ATP-Dependent Cobalt Insertion Mechanism

The insertion of cobalt into hydrogenobyrinic acid a,c-diamide is an ATP-dependent process. nih.govwikipedia.org The cobaltochelatase complex utilizes the energy from ATP hydrolysis to drive the conformational changes necessary for cobalt insertion. ebi.ac.uk The CobS subunit, in particular, is an AAA+ protein that requires ATP for its function. researchgate.net

The Km values for the substrates of the Pseudomonas denitrificans cobaltochelatase have been determined to be 0.085 µM for hydrogenobyrinic acid a,c-diamide, 4.2 µM for Co²⁺, and 220 µM for ATP. nih.gov The product of the reaction is cob(II)yrinic acid a,c-diamide, which is subsequently reduced to the Co(I) state by other enzymes in the pathway. nih.govnih.gov The mechanism is thought to involve the CobN subunit binding the corrin substrate, while the CobST motor complex provides the energy through ATP hydrolysis to facilitate the insertion of the cobalt ion. ebi.ac.uk

Cobalt Delivery Mechanisms (e.g., CobW)

The insertion of cobalt into the corrin ring is a critical step in the biosynthesis of cobalamin. In the "late" cobalt insertion pathway, this process is facilitated by a dedicated metallochaperone system. The CobW protein, a G3E GTPase, plays a pivotal role in delivering cobalt to the cobaltochelatase complex, CobNST.

The metalation of hydrogenobyrinic acid a,c-diamide (HBAD) to form cob(II)yrinic acid a,c-diamide is catalyzed by the CobNST complex. nih.gov This reaction is dependent on ATP hydrolysis and requires the CobW metallochaperone for the in vivo supply of Co(II). nih.gov Interestingly, the direct transfer of Co(II) from the intracellular environment to the HBAD-bound CobNST is thermodynamically unfavorable. nih.gov

The CobW-dependent pathway overcomes this thermodynamic barrier through the coupling of GTP hydrolysis. nih.gov In its Mg(II)GTP-bound state, CobW has a high affinity for Co(II) and can acquire it from the cellular milieu. nih.gov Following GTP hydrolysis, the resulting Mg(II)GDP-CobW complex undergoes a conformational change that elevates the free energy of Co(II) binding, making the transfer of Co(II) to the CobNST-HBAD complex thermodynamically favorable. nih.gov This mechanism ensures the efficient and directed delivery of cobalt for the synthesis of cob(II)yrinic acid a,c-diamide.

Table 1: Key Proteins in the Late Cobalt Insertion Pathway

| Protein | Function | Substrate(s) | Energy Source |

| CobW | Co(II) metallochaperone | Co(II), GTP | GTP hydrolysis |

| CobN | Subunit of cobaltochelatase | Hydrogenobyrinic acid a,c-diamide, ATP | ATP hydrolysis |

| CobS | Subunit of cobaltochelatase | Hydrogenobyrinic acid a,c-diamide, ATP | ATP hydrolysis |

| CobT | Subunit of cobaltochelatase | Hydrogenobyrinic acid a,c-diamide, ATP | ATP hydrolysis |

Corrinoid Reductases and Redox Chemistry

The cobalt ion in the newly synthesized cob(II)yrinic acid a,c-diamide must be reduced to the highly nucleophilic Co(I) state before the adenosyl group can be attached. This reduction is carried out by a specific class of enzymes known as corrinoid reductases.

Cob(II)yrinic acid a,c-diamide reductase, commonly known as CobR, is an oxidoreductase that catalyzes the reduction of the Co(II) center of cob(II)yrinic acid a,c-diamide to Co(I)yrinic acid a,c-diamide. wikipedia.orgnih.gov This enzyme is a crucial component of the bacterial cobalamin biosynthetic pathway. wikipedia.org The systematic name for this enzyme is cob(I)yrinic acid-a,c-diamide:FMN oxidoreductase. wikipedia.org

This reaction demonstrates that the enzyme utilizes a flavin cofactor to mediate the electron transfer to the cobalt center of the corrinoid. In Pseudomonas denitrificans, CobR is an NADH-dependent flavoenzyme that can reduce various Co(II)-corrinoids. nih.govnih.gov

CobR is a flavoenzyme that specifically utilizes flavin mononucleotide (FMN) as a cofactor. wikipedia.orgsystemsbiology.net The FMN cofactor acts as an electron carrier, accepting electrons from a donor such as NADH and transferring them to the Co(II) center of the corrinoid substrate. The redox state of the flavin cofactor can be monitored spectroscopically.

The oxidized form of FMN has a characteristic absorption spectrum, and upon reduction to FMNH₂, these spectral properties change significantly. nih.gov The binding of FMN to the apoprotein of flavodoxins, which are structurally similar to the FMN-binding domains of other reductases, can dramatically alter the redox potentials of the FMN cofactor. nih.gov This modulation is crucial for the enzyme's ability to carry out the reduction of the cobalt center.

The redox state of flavins can be studied using various spectroscopic techniques:

UV-visible spectroscopy can distinguish between the oxidized (FMN), semiquinone (FMNH•), and fully reduced (FMNH₂) forms of the flavin, each having a distinct absorption spectrum. rsc.org

Raman spectroscopy , particularly surface-enhanced Raman spectroscopy (SERS), can provide detailed structural information about the flavin cofactor and its interaction with the protein environment. mdpi.com The vibrational bands in the Raman spectrum are sensitive to the chemical structure and bonding of the isoalloxazine ring of the flavin. researchgate.net

The ability of cobalt to exist in multiple oxidation states (Co(III), Co(II), and Co(I)) is fundamental to the chemistry of cobalamins. nih.gov The corrin ring plays a significant role in modulating the redox potential of the cobalt ion, thereby facilitating the transitions between these oxidation states. nih.gov

In the context of cob(III)yrinic acid a,c-diamide transformation, the initial product of cobalt insertion is cob(II)yrinic acid a,c-diamide. nih.gov For the subsequent adenosylation step, the cobalt must be in the Co(I) state. The reduction of Co(II) to Co(I) is a thermodynamically challenging step due to the very low redox potential of the Co(II)/Co(I) couple. Adenosyltransferase enzymes circumvent this by binding the Co(II)rrinoid in a four-coordinate geometry, which raises its reduction potential, making the reduction by physiological reductants like CobR more favorable. researchgate.net The aerobic oxidation of Co(II) to Co(III) can also occur, and this process can be studied using techniques like electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov

ATP:Corrinoid Adenosyltransferases

The final step in the formation of the coenzyme form of B12 from the reduced corrinoid is the attachment of an adenosyl group from ATP. This reaction is catalyzed by a class of enzymes known as ATP:corrinoid adenosyltransferases.

CobA-type: These enzymes, such as CobA from Salmonella enterica, are typically involved in the de novo biosynthesis of adenosylcobalamin and the salvaging of incomplete corrinoids. nih.govnih.gov

EutT-type: These enzymes are associated with specific metabolic pathways, such as the utilization of ethanolamine (B43304). nih.govnih.gov

PduO-type: These enzymes are involved in pathways like the degradation of 1,2-propanediol. The PduO-type is the most widely distributed and is also found in humans. nih.govnih.gov

These adenosyltransferases exhibit differences in their reaction mechanisms. For instance, CobA and PduO-type enzymes release tripolyphosphate as a byproduct of ATP hydrolysis, whereas the EutT-type enzyme releases pyrophosphate and inorganic phosphate (B84403). researchgate.netnih.gov

Table 2: Comparison of ATP:Corrinoid Adenosyltransferase Classes

| Enzyme Class | Representative Enzyme | Primary Role | ATP Hydrolysis Byproducts | Structural Motif |

| CobA | CobA (S. enterica) | De novo synthesis, salvage | Tripolyphosphate | Inverted P-loop |

| EutT | EutT (S. enterica) | Ethanolamine utilization | Pyrophosphate, Phosphate | - |

| PduO | PduO (S. enterica) | 1,2-propanediol degradation | Tripolyphosphate | No classic nucleotide-binding motif |

All three classes of adenosyltransferases facilitate the formation of a four-coordinate Co(II)alamin intermediate, which is then reduced to the supernucleophilic Co(I)alamin. nih.gov This Co(I) species then attacks the C5' of ATP to form the Co-C bond of adenosylcobalamin. nih.gov Spectroscopic studies have shown that the active site environments of these three enzyme classes are distinct, as reflected by the different spectroscopic signatures of the four-coordinate Co(II)alamin intermediates they form. nih.gov

Stereospecificity and Mechanism of Co-C Bond Formation

The formation of the cobalt-carbon (Co-C) bond is a critical step in the biosynthesis of adenosylcobalamin (AdoCbl), the active coenzyme form of vitamin B12. This reaction is catalyzed by the enzyme ATP:cob(I)alamin adenosyltransferase (ATR), also known as MMAB in humans. The mechanism is a highly specific and chemically unusual process.

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. nih.gov In this reaction, the reduced cob(I)alamin, where the cobalt is in the +1 oxidation state, acts as a potent nucleophile. youtube.com This "super nucleophile" attacks the C5' carbon of adenosine (B11128) triphosphate (ATP), which serves as the adenosyl donor. youtube.comnih.gov The attack displaces the triphosphate group from ATP, forming the stable Co-C bond of AdoCbl. nih.govnih.gov This is a chemically expensive reaction, consuming the energy equivalent of three high-energy phosphate bonds. pnas.org

The enzyme, ATR, plays a crucial role in facilitating this reaction. It binds both cob(II)alamin and ATP. The cob(II)alamin is first reduced to the highly reactive cob(I)alamin state. nih.gov The enzyme's active site is thought to position the substrates optimally for the nucleophilic attack. It binds cob(II)alamin in a "base-off" conformation, where the dimethylbenzimidazole (DMB) tail is not coordinated to the cobalt, making the cobalt more accessible for the reaction. nih.gov The adenosyltransferase has a strong preference for ATP as the adenosyl donor over other nucleotides. nih.gov

The formation of the Co-C bond is stereospecific, resulting in the formation of 5'-deoxyadenosylcobalamin. The enzyme ensures the correct orientation of the substrates for the reaction to occur with high fidelity. Following the synthesis of AdoCbl, the enzyme can also act as a chaperone, protecting the newly formed cofactor and delivering it to its target enzymes, such as methylmalonyl-CoA mutase (MCM). nih.govpnas.org

Role of Mitochondrial MMAB in Eukaryotic Corrinoid Metabolism

In eukaryotes, the final stages of adenosylcobalamin (AdoCbl) synthesis occur within the mitochondria. The key enzyme in this process is the mitochondrial protein MMAB (ATP:cob(I)alamin adenosyltransferase), which is the human homolog of the bacterial ATR enzyme. nih.govuniprot.org MMAB is a bifunctional protein, acting as both an enzyme and a chaperone. nih.govnih.gov

As an enzyme, MMAB catalyzes the final step in the conversion of dietary vitamin B12 into its active coenzyme form, AdoCbl. uniprot.orguniprot.org It utilizes ATP and a reduced form of cobalamin, cob(I)alamin, to synthesize AdoCbl. nih.govuniprot.org This AdoCbl is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). nih.govnih.gov The MCM enzyme plays a crucial role in the catabolism of odd-chain fatty acids and certain amino acids by converting L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle. nih.govacademicstrive.comacademicstrive.com

Beyond its catalytic function, MMAB also acts as a chaperone. It is thought to escort the newly synthesized AdoCbl and directly transfer it to the MCM enzyme. nih.govuniprot.org This channeling mechanism is believed to be crucial for protecting the reactive AdoCbl from degradation and ensuring its efficient delivery to the target enzyme. nih.gov The transfer of AdoCbl from MMAB to MCM is stimulated by the binding of ATP to MMAB and is gated by another protein, MMAA. uniprot.orguniprot.org

Defects in the MMAB gene lead to an inborn error of metabolism known as methylmalonic aciduria type B (cblB). nih.govuniprot.org This disorder results in deficient synthesis of AdoCbl, leading to impaired MCM activity and the accumulation of methylmalonic acid in the body. academicstrive.comnih.gov

Methyltransferases and Other Enzymes Mediating Upstream Corrin Ring Maturation

The biosynthesis of the intricate corrin ring of cobalamin involves a series of complex enzymatic steps, including multiple methylation events and rearrangements. In the anaerobic pathway of cobalamin synthesis, a specific set of enzymes, including C-methyltransferases and a methylmutase, are responsible for the maturation of the corrin ring precursor, uroporphyrinogen III, leading to the formation of cob(III)yrinic acid a,c diamide.

C-Methylation Enzymes (e.g., CbiD, CbiT, CbiL, CbiF)

The anaerobic biosynthesis of the corrin ring is characterized by a series of methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These enzymes add methyl groups to specific carbon atoms of the evolving tetrapyrrole macrocycle.

CbiF : This enzyme is a cobalt-precorrin-4 transmethylase. researchgate.net It catalyzes the methylation of cobalt-precorrin-4 to form cobalt-precorrin-5. pnas.org

CbiL : CbiL is a C20 methyltransferase that plays a crucial role in the process of ring contraction, a key step that differentiates the corrin ring from the porphyrin ring of heme and chlorophyll. nih.gov It transfers a methyl group from SAM to the C20 position of cobalt factor II, yielding cobalt factor III. nih.gov This methylation is seemingly futile as the C20 carbon and its attached methyl group are later excised from the ring.

CbiD : In the anaerobic pathway, CbiD is one of two unique enzymes (the other being CbiG) involved in the methylation of the C1 position. pnas.org CbiG first opens the δ-lactone ring of the precursor and extrudes the methylated C20 position as acetaldehyde, forming cobalt-precorrin-5B. CbiD then catalyzes the methylation at the C1 position. nih.govpnas.org

CbiT : CbiT is a cobalt-precorrin-6B C15-methyltransferase. nih.gov In some organisms, CbiT works in conjunction with CbiE (a C5-methyltransferase) to convert cobalt-precorrin-6B to cobalt-precorrin-8. CbiT specifically handles the decarboxylation of the ring C acetate (B1210297) side chain and the methylation at C15. pnas.org In some bacteria, CbiE and CbiT are fused into a single protein called CbiET. pnas.org

These methylation steps are critical for the correct folding and subsequent chemical transformations of the macrocycle, ultimately leading to the unique structure of the corrin ring.

Methylmutases (e.g., CbiC)

A key rearrangement in the corrin ring maturation is catalyzed by a methylmutase enzyme.

CbiC : CbiC is a cobalt-precorrin-8 methylmutase. wikipedia.org It catalyzes a remarkable intramolecular rearrangement where a methyl group is moved from the C11 position to the adjacent C12 position on the precorrin-8 intermediate. ebi.ac.ukebi.ac.uk This transformation converts precorrin-8 to hydrogenobyrinic acid. ebi.ac.ukebi.ac.uk This step is one of the final modifications to the core framework of the corrin ring before the amidation of the side chains. ebi.ac.uk The convergence of the aerobic and anaerobic pathways occurs after the formation of cob(II)yrinic acid a,c-diamide, which is synthesized from hydrogenobyrinic acid. wikipedia.org

The concerted action of these methyltransferases and the CbiC methylmutase ensures the precise assembly and modification of the corrin ring, a prerequisite for the synthesis of the final cobalamin cofactor.

Advanced Methodologies for Structural Elucidation and Quantitative Analysis of Cob Iii Yrinic Acid A,c Diamide and Its Precursors

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of corrinoids, providing unparalleled insights into their three-dimensional architecture in solution.

Application of 1D and 2D NMR for Corrinoid Ring Structure Determination

One-dimensional (1D) and two-dimensional (2D) NMR experiments are instrumental in piecing together the complex framework of the corrin (B1236194) ring. Proton (¹H) NMR provides initial information on the number and environment of protons, while carbon-¹³ (¹³C) NMR complements this by detailing the carbon skeleton. nih.govacs.org For a molecule as complex as cob(III)yrinic acid a,c-diamide, simple 1D spectra often suffer from significant signal overlap.

To overcome this, 2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY and TOCSY experiments establish proton-proton connectivities, allowing for the tracing of spin systems within the various side chains attached to the corrin macrocycle.

HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon resonances based on their attached protons.

Through the meticulous analysis of these 2D NMR datasets, a complete and unambiguous assignment of the proton and carbon signals of the corrinoid ring and its acetate (B1210297) and propionate (B1217596) side chains can be achieved. nih.govacs.org

Isotopic Labeling Strategies for NMR Assignment

To further facilitate NMR analysis and overcome challenges associated with sensitivity and spectral crowding, isotopic labeling strategies are frequently employed. nih.gov The biosynthetic production of cob(III)yrinic acid a,c-diamide allows for the incorporation of NMR-active isotopes such as ¹³C and ¹⁵N. sigmaaldrich.comnih.gov

Uniform labeling with ¹³C and ¹⁵N, achieved by growing the producing microorganism on media containing ¹³C-labeled glucose and ¹⁵N-labeled ammonium (B1175870) salts, enhances signal intensity and enables the use of powerful heteronuclear NMR experiments. sigmaaldrich.commdpi.com This approach is particularly beneficial for resolving signal overlap and confirming assignments.

Selective or fractional labeling, where only specific precursors or amino acids are isotopically enriched, can simplify complex spectra and highlight specific regions of the molecule. mdpi.comscispace.com For instance, providing labeled precursors for the side chains can help in their unambiguous assignment. Reverse labeling, where the bulk of the molecule is labeled except for specific residues, is another strategy to reduce spectral complexity. scispace.com These labeling techniques, in conjunction with multidimensional NMR, are indispensable for the precise structural determination of cob(III)yrinic acid a,c-diamide and its biosynthetic precursors. nih.govunl.pt

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique specifically used to study paramagnetic species, making it invaluable for characterizing intermediates in the cobalamin biosynthetic pathway that exist in the cobalt(II) oxidation state.

Characterization of Cobalt(II) Oxidation State in Corrinoid Intermediates

The biosynthesis of cobalamin involves the reduction of Co(III) to Co(II) and even Co(I) states. Cob(II)yrinic acid a,c-diamide is a direct precursor to cob(I)yrinic acid a,c-diamide, a key step catalyzed by cob(II)yrinic acid a,c-diamide reductase. wikipedia.orgnih.gov The Co(II) state, being paramagnetic (d⁷, typically S=1/2 in low-spin complexes), is EPR-active. researchgate.netohiolink.edu

EPR spectroscopy can confirm the presence of Co(II) intermediates and provide information about their electronic environment. The g-values and hyperfine coupling constants (particularly with the ⁵⁹Co nucleus, I=7/2) are characteristic of the Co(II) oxidation state and its coordination geometry. nih.govosti.gov This allows researchers to trap and identify these transient species, providing direct evidence for the proposed enzymatic reduction steps in the biosynthetic pathway.

Insights into Ligand Field and Electronic Structure

The g-tensor anisotropy (the difference between g-values along different molecular axes) and the cobalt hyperfine coupling tensor reveal information about the symmetry of the ligand field and the distribution of the unpaired electron density. researchgate.netosti.gov For example, changes in the axial ligands or distortions in the corrin ring will be reflected in the EPR spectrum. By correlating experimental EPR data with theoretical calculations, a detailed picture of the d-orbital energies and the nature of the metal-ligand bonding in these crucial biosynthetic intermediates can be constructed. nih.govescholarship.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of cob(III)yrinic acid a,c-diamide and its precursors with high accuracy. nih.gov When coupled with liquid chromatography (LC-MS), it also serves as a powerful method for the separation and quantification of these compounds in complex biological mixtures. mdpi.comnih.gov

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of corrinoids, as it allows the intact molecules to be transferred into the gas phase as charged ions with minimal fragmentation. researchgate.netmdpi.com High-resolution mass spectrometry can provide the exact mass of the molecular ion, which is used to confirm the elemental formula.

Tandem mass spectrometry (MS/MS) is particularly valuable for structural elucidation. nih.govresearchgate.net In this technique, the molecular ion of interest is selected and then fragmented by collision-induced dissociation. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. libretexts.orglibretexts.orgyoutube.com For cob(III)yrinic acid a,c-diamide, characteristic fragmentation patterns include the loss of the axial ligands and the cleavage of the side chains from the corrin ring. researchgate.net By analyzing these fragments, the identity and sequence of the peripheral groups can be confirmed.

Table 1: Key Mass Spectrometry Data for Corrinoid Analysis

Table 2: Summary of Spectroscopic Techniques and Their Applications

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a powerful technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. This accuracy allows for the differentiation between compounds with the same nominal mass but different elemental formulas. In the analysis of cob(III)yrinic acid a,c-diamide, which is often studied in its more stable dicyano form, HRMS is crucial for confirming its molecular formula.

Table 1: Theoretical and Measured Mass of Cyanocobalamin (B1173554)

| Compound | Predicted m/z | Measured m/z | Reference |

|---|---|---|---|

| Cyanocobalamin (M+H)⁺ | 1355.5752 | 1355.5741 | nih.gov |

This level of accuracy is essential for distinguishing between different corrinoids that may be present in a biological extract, ensuring that the correct molecular formula is assigned to the peak of interest in a mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Structural Confirmation

Tandem mass spectrometry (MS/MS) is an invaluable technique for the structural elucidation of complex molecules like cob(III)yrinic acid a,c-diamide. In an MS/MS experiment, a specific ion (the precursor ion) is selected and subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. The fragmentation pattern provides a wealth of structural information, akin to a molecular fingerprint.

For corrinoids, fragmentation typically occurs at the bonds of the side chains attached to the corrin ring and can also involve the loss of the axial ligands. By analyzing the masses of the fragment ions, the structure of the precursor ion can be pieced together. While a detailed MS/MS fragmentation spectrum specifically for dicyanocob(III)yrinic acid a,c-diamide is not published, the fragmentation of cyanocobalamin provides a relevant example of the insights that can be gained. The fragmentation of the doubly charged molecular ion of cyanocobalamin results in characteristic fragment ions corresponding to the loss of the dimethylbenzimidazole (DMBI) nucleotide moiety and other structural components. researchgate.net

Table 2: Key Fragment Ions in the MS/MS Spectrum of Cyanocobalamin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Description | Reference |

|---|---|---|---|

| 678.2918 [M+2H]²⁺ | 997.49 | [M+H - DMBI - sugar - PO₃]⁺ | researchgate.net |

| 678.2918 [M+2H]²⁺ | 912.44 | [M+H - DMBI - sugar - PO₃ - CN - Co]⁺ | researchgate.net |

This type of fragmentation analysis allows for the confirmation of the corrin ring structure, the identification of the side chains, and the nature of the axial ligands, all of which are critical for the definitive identification of cob(III)yrinic acid a,c-diamide.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions in molecules and is particularly well-suited for the analysis of corrinoids due to their strong absorption of light in the visible region.

Soret Band and α/β-Band Analysis for Corrin Chromophore Characterization

The UV-Vis spectrum of cob(III)yrinic acid a,c-diamide, like other corrinoids, is characterized by several strong absorption bands. The most intense of these is the Soret band, which appears in the near-UV region and is a hallmark of porphyrin-like macrocycles. researchgate.net Weaker bands, known as the α and β bands (or Q bands), are observed at longer wavelengths in the visible region. researchgate.net The positions and intensities of these bands are sensitive to the oxidation state of the central cobalt atom, the nature of the axial ligands, and the substituents on the corrin ring.

For instance, the UV-Vis spectrum of methylcobalamin (B1676134), a related cob(III)alamin, shows a characteristic absorption maximum around 353 nm. researchgate.net The analysis of the Soret and α/β bands can therefore provide valuable information for the identification and characterization of cob(III)yrinic acid a,c-diamide in a sample.

Table 3: Characteristic UV-Vis Absorption Bands of a Cobalamin

| Compound | Absorption Maximum (λmax) | Reference |

|---|

The specific λmax values for dicyanocob(III)yrinic acid a,c-diamide would be expected to be in a similar range, and any shifts in these bands could indicate structural modifications.

Spectrophotometric Monitoring of Enzymatic Reactions

The distinct spectral properties of the different oxidation states of cobalt in corrinoids (Co³⁺, Co²⁺, and Co¹⁺) allow for the use of UV-Vis spectrophotometry to monitor enzymatic reactions in real-time. For example, the reduction of cob(II)yrinic acid a,c-diamide to cob(I)yrinic acid a,c-diamide by the enzyme Cob(II)yrinic acid a,c-diamide reductase can be followed by observing the changes in the UV-Vis spectrum. researchgate.net

This spectrophotometric approach provides a continuous and non-invasive method to measure enzyme kinetics and to assay for the presence of specific enzymes in the cobalamin biosynthetic pathway. The conversion of the cob(III) form to the cob(II) and subsequently the cob(I) form would result in significant and predictable shifts in the absorption maxima, allowing for the quantitative analysis of the reaction progress.

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are essential for the isolation and purification of cob(III)yrinic acid a,c-diamide from complex biological mixtures, such as bacterial cultures where it is produced.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-performance liquid chromatography (HPLC) is the most widely used technique for the separation, identification, and quantification of cobalamin and its precursors. The separation is typically performed in the reversed-phase mode, where a nonpolar stationary phase is used with a polar mobile phase.

A gradient elution system, where the composition of the mobile phase is changed over time, is often employed to achieve the separation of the various corrinoid intermediates. These compounds, including cob(III)yrinic acid a,c-diamide (as its dicyano derivative), can be separated based on their differing polarities. A seminal study by Blanche et al. (1990) detailed an HPLC method for the separation of a wide range of corrinoid precursors from Pseudomonas denitrificans. nih.gov In their system, dicyanocob(III)yrinic acid a,c-diamide was successfully separated from other closely related compounds. nih.gov

Table 4: HPLC Separation of Corrinoid Precursors

| Compound (Dicyano form) | Separation Method | Reference |

|---|---|---|

| Cobyrinic acid | Gradient Elution HPLC | nih.gov |

| Cobyrinic acid a,c-diamide | Gradient Elution HPLC | nih.gov |

| Cobyric acid | Gradient Elution HPLC | nih.gov |

| Cobinamide | Gradient Elution HPLC | nih.gov |

This HPLC method can be used for both analytical purposes, to determine the concentration of cob(III)yrinic acid a,c-diamide in a sample, and for preparative applications, to purify the compound for further structural studies.

Genetic and Metabolic Engineering Strategies for Elucidating and Manipulating Cob Iii Yrinic Acid A,c Diamide Biosynthesis

Reconstitution of Biosynthetic Pathways in Heterologous Hosts (e.g., Escherichia coli)

The reconstitution of the cobalamin biosynthetic pathway in heterologous hosts, particularly Escherichia coli, represents a landmark achievement in metabolic engineering. nih.govbiorxiv.org E. coli is an attractive host due to its rapid growth, well-characterized genetics, and established fermentation processes. nih.gov However, the de novo synthesis of cobalamin is a complex process, requiring the coordinated expression of approximately 30 genes. nih.govnih.gov

Researchers have successfully engineered E. coli to produce vitamin B12 by introducing the necessary biosynthetic genes from various organisms, often in a modular fashion. nih.gov For instance, the entire aerobic biosynthesis pathway has been transferred to E. coli, a facultative anaerobe, demonstrating the feasibility of producing this complex molecule in a non-native host. nih.gov The pathway is often divided into functional modules, such as the synthesis of the corrin (B1236194) ring precursor uroporphyrinogen III (UroIII), the conversion of UroIII to cob(II)yrinic acid a,c-diamide, and the subsequent steps leading to the final cobalamin structure. nih.gov

One of the significant challenges in heterologous expression is ensuring the proper incorporation of cofactors, such as cobalt, into the enzymes and the final corrin ring. nih.gov Studies have shown that co-expression of cobalt transport proteins can enhance the production of active cobalamin-dependent enzymes and the final vitamin. nih.gov While some initial engineered strains produced low levels of vitamin B12, subsequent optimization and metabolic engineering efforts have led to substantial increases in yield. nih.gov

**Table 1: Key Genes and Modules for Reconstitution of Cob(III)yrinic acid a,c diamide (B1670390) Biosynthesis in *E. coli***

| Module | Key Genes | Function | Source Organism(s) for Heterologous Expression |

|---|---|---|---|

| Uroporphyrinogen III Synthesis | hemA, hemL, hemB, hemC, hemD |

Synthesis of the common precursor UroIII from glutamate. | Escherichia coli (native), various bacteria |

| Corrin Ring Formation (Aerobic) | cobA, cobG, cobJ, cobM, cobF, cobK, cobL, cobH, cobB, cobN, cobS, cobT |

Conversion of UroIII to cob(II)yrinic acid a,c-diamide. | Pseudomonas denitrificans, Rhodobacter capsulatus |

| Cobalt Transport and Chelation | btuB, btuC, btuD, btuF |

Uptake of cobalt ions into the cell and insertion into the corrin ring. | Escherichia coli, Salmonella typhimurium |

| Lower Ligand Biosynthesis and Attachment | bluB, cobT, cobC, cobS |

Synthesis and attachment of the lower ligand (e.g., DMB) to form complete cobamides. | Rhodobacter capsulatus, Sinorhizobium meliloti |

Directed Mutagenesis and Functional Characterization of Biosynthetic Enzymes

Directed mutagenesis is a powerful tool for the functional characterization of enzymes involved in the biosynthesis of cob(III)yrinic acid a,c-diamide. This technique allows for the specific alteration of amino acid residues within an enzyme, enabling researchers to probe their roles in catalysis, substrate binding, and protein stability.

An important enzyme in the pathway is Cob(II)yrinic acid a,c-diamide reductase, which catalyzes the reduction of the cobalt ion in the corrin ring, a crucial step for the subsequent adenosylation. pnas.orgresearchgate.netnih.govnih.gov The purification and characterization of this NADH-dependent flavoenzyme from Pseudomonas denitrificans have provided valuable insights into its function. pnas.orgresearchgate.netnih.govnih.gov

While comprehensive studies on the directed mutagenesis of every enzyme in the pathway are ongoing, the general approach involves creating specific mutations in the encoding genes (e.g., cobB for cobyrinate a,c-diamide synthase) and then expressing the modified protein. nih.govwikipedia.org The resulting mutant enzymes are then characterized in vitro to determine changes in their kinetic parameters, substrate specificity, or stability. This information is critical for understanding the catalytic mechanisms and for designing enzymes with improved or altered functions for metabolic engineering purposes.

Table 2: Examples of Enzymes in Cob(III)yrinic acid a,c diamide Biosynthesis and Potential Directed Mutagenesis Targets

| Enzyme | Gene | Function | Potential Mutagenesis Targets | Rationale for Mutagenesis |

|---|---|---|---|---|

| Cobyrinate a,c-diamide synthase | cobB |

Catalyzes the amidation of cobyrinic acid at the a and c positions. | Active site residues, substrate binding pocket | To alter substrate specificity or improve catalytic efficiency. |

| Cob(II)yrinic acid a,c-diamide reductase | cobR |

Reduces Co(II) to Co(I) in the corrin ring. | FMN binding site, substrate interaction residues | To enhance enzyme activity or alter cofactor preference. |

| Uroporphyrinogen-III C-methyltransferase | cobA |

Catalyzes the first committed step in corrin ring biosynthesis. | S-adenosylmethionine (SAM) binding site | To investigate the role of methylation in pathway regulation. |

Systems Biology Approaches for Pathway Optimization and Flux Analysis

Systems biology provides a holistic framework for optimizing the biosynthesis of cob(III)yrinic acid a,c-diamide by considering the entire cellular system. This approach integrates high-throughput data from genomics, transcriptomics, proteomics, and metabolomics to construct computational models of cellular metabolism. Metabolic flux analysis (MFA) is a key component of systems biology that quantifies the flow of metabolites through the various pathways in a cell.

By applying MFA to engineered strains, researchers can identify bottlenecks in the cobalamin biosynthetic pathway, where the metabolic flux is restricted. This information is invaluable for targeted genetic modifications to enhance production. For example, if MFA reveals a low flux through a particular enzymatic step, the corresponding gene can be overexpressed, or a more efficient version of the enzyme from another organism can be introduced.

Development of Microbial Cell Factories for Enhanced Corrinoid Production

The development of microbial cell factories for the enhanced production of corrinoids, including cob(III)yrinic acid a,c-diamide and its derivatives, is a major goal of industrial biotechnology. nih.govnih.gov E. coli has been a primary workhorse in this endeavor, with numerous studies focusing on engineering this bacterium for high-level vitamin B12 production. nih.gov

Strategies for enhancing production in these microbial factories are multifaceted. A key approach is to increase the precursor supply. For example, engineering the upstream pathways to produce more uroporphyrinogen III, the common precursor for all tetrapyrroles, can significantly boost the final corrinoid yield. nih.gov This often involves the overexpression of genes in the heme biosynthetic pathway, such as hemA, hemB, hemC, and hemD. nih.gov

Another critical aspect is the optimization of fermentation conditions. This includes controlling parameters such as temperature, pH, and the supply of essential nutrients like cobalt and 5,6-dimethylbenzimidazole (B1208971) (DMB), the lower ligand in vitamin B12. nih.gov By combining genetic engineering with optimized fermentation processes, researchers have been able to achieve significant increases in corrinoid titers, in some cases over 250-fold higher than the initial engineered strains. nih.gov

Table 3: Strategies for Developing Microbial Cell Factories for Enhanced Corrinoid Production

| Strategy | Description | Example Application in E. coli | Reported Improvement |

|---|---|---|---|

| Precursor Supply Enhancement | Overexpression of genes in the upstream pathway to increase the pool of precursors like uroporphyrinogen III. | Overexpression of hemA, hemB, hemC, and hemD genes. |

Significant increase in vitamin B12 production. nih.gov |

| Modular Pathway Engineering | Assembling the biosynthetic pathway from different organisms in a modular fashion for balanced expression. | Creation of six distinct modules for de novo vitamin B12 synthesis. | Successful production of vitamin B12 in a non-native host. nih.gov |

| Fermentation Optimization | Fine-tuning of culture conditions such as temperature, pH, and nutrient feeding. | Optimization of cobalt and DMB supplementation in the growth medium. | Over 250-fold increase in vitamin B12 yield. nih.gov |

| Host Strain Engineering | Modifying the host's central metabolism to direct more carbon flux towards the desired product. | Knockout of competing pathways or overexpression of key metabolic enzymes. | Enhanced overall productivity. |

Design and Synthesis of Corrinoid Analogs via Pathway Manipulation

The modular nature of the cobalamin biosynthetic pathway offers exciting opportunities for the design and synthesis of novel corrinoid analogs. By manipulating the genes involved in the later stages of the pathway, particularly those responsible for the attachment of the lower ligand, it is possible to create a diverse range of "unnatural" cobamides.

The enzyme CobT, a nicotinatenucleotide:dimethylbenzimidazole phosphoribosyltransferase, is responsible for activating the lower base for its attachment to the corrin ring. The specificity of this enzyme can be exploited or engineered to incorporate alternative bases, leading to the synthesis of new corrinoid analogs. For instance, by providing different benzimidazole (B57391) derivatives to the culture medium of an engineered strain, it is possible to produce cobamides with modified lower ligands.

Furthermore, understanding the complete biosynthetic pathway, including both the aerobic and anaerobic routes, provides a larger toolbox of enzymes with potentially different substrate specificities. pnas.org The elucidation of the anaerobic pathway for corrin ring synthesis has expanded the potential for manipulating the pathway to construct a variety of vitamin analogs and derivatives. pnas.org This ability to create novel corrinoids is of great interest for studying the biological roles of different cobamides and for developing new therapeutic agents.

Computational and Theoretical Approaches in Cob Iii Yrinic Acid A,c Diamide Research

Molecular Modeling and Dynamics Simulations of Enzyme-Substrate Complexes

Molecular dynamics (MD) simulations serve as a "computational microscope," offering atomic-level insights into the dynamic behavior of enzymes and their interactions with substrates. numberanalytics.com While specific MD studies focusing exclusively on cob(III)yrinic acid a,c-diamide are not extensively detailed in the literature, the principles of this technique are directly applicable to the enzymes responsible for its synthesis and subsequent conversion.

A crucial enzymatic step is the insertion of a cobalt ion into hydrogenobyrinic acid a,c-diamide to form cob(II)yrinic acid a,c-diamide, a reaction catalyzed by a complex enzyme known as cobaltochelatase. nih.gov In Pseudomonas denitrificans, this enzyme is composed of multiple protein components (CobN, CobS, and CobT) and is dependent on ATP. nih.gov

Research Applications of Molecular Modeling:

Substrate Binding: Molecular modeling can be used to investigate the binding pocket of cobaltochelatase and determine how the substrate, hydrogenobyrinic acid a,c-diamide, docks into the active site.

Conformational Changes: MD simulations can track the conformational changes within the enzyme complex upon substrate and ATP binding, which are critical for catalysis. numberanalytics.com

Enzyme-Product Interactions: Following cobalt insertion, simulations can model the interaction of the product, cob(II)yrinic acid a,c-diamide, within the active site before its release. This is also relevant for the next enzyme in the pathway, Cob(II)yrinic acid a,c-diamide reductase (CobR), which binds this intermediate to reduce it to the cob(I) state. wikipedia.orgcapes.gov.br

Metabolite Channeling: Evidence suggests that intermediates in the cobalamin pathway may be passed directly from one enzyme to the next in a metabolon, a process for which MD simulations can provide supporting evidence by modeling protein-protein interactions. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations are essential for understanding the intricate details of chemical bond formation and breakage that are beyond the scope of classical molecular mechanics. The reactions involving the corrin (B1236194) ring of cobalamin precursors are complex and often involve unusual chemistry, making them ideal subjects for QC studies. acs.org

The conversion of hydrogenobyrinic acid a,c-diamide involves two critical transformations where QC methods would be highly informative:

Cobalt Insertion: The ATP-dependent insertion of a Co²⁺ ion into the macrocycle by cobaltochelatase is a complex process. nih.gov QC calculations can elucidate the transition state of this reaction, determine the role of ATP hydrolysis, and clarify how the enzyme facilitates the metalation of the corrin ring.

Reduction of Cobalt: The subsequent reduction of the Co(II) center in cob(II)yrinic acid a,c-diamide to Co(I) by Cob(II)yrinic acid a,c-diamide reductase is another key step. wikipedia.org QC methods can be used to model the electron transfer from the enzyme's flavin cofactor (FMN) to the cobalt ion, providing a detailed electronic-level picture of the reduction mechanism.

These computational approaches allow researchers to explore reaction pathways and transition states that are difficult or impossible to observe experimentally, thereby clarifying the precise chemical steps in the biosynthesis of cobalamin.

Bioinformatics and Comparative Genomics for Enzyme Annotation and Pathway Reconstruction

Bioinformatics and comparative genomics have been fundamental in identifying the genes and reconstructing the metabolic pathways for cobalamin biosynthesis across different prokaryotic species. nih.gov These methods allow scientists to compare the genomes of organisms that produce vitamin B12 and identify conserved gene clusters (cob and cbi operons) that encode the necessary enzymes. nih.govnih.govnih.gov

Key Findings from Genomic Analyses:

Pathway Diversity: Comparative genomics has revealed that two main pathways for cobalamin biosynthesis exist: an aerobic pathway where cobalt is inserted late, and an anaerobic pathway where it is inserted early. wikipedia.orgmdpi.com The formation of cob(III)yrinic acid a,c-diamide occurs in the aerobic pathway, as found in organisms like Pseudomonas denitrificans. nih.govwikipedia.org

Enzyme Annotation: By comparing the gene sequences of known cobalamin-producing organisms with those of newly sequenced organisms, researchers can annotate, or assign function to, previously unknown genes. researchgate.netnih.gov For example, the genes cobN, cobS, and cobT were identified as encoding the subunits of cobaltochelatase, the enzyme that acts on hydrogenobyrinic acid a,c-diamide. nih.gov

Reconstructing Pathways in New Organisms: These techniques have been used to discover cobalamin biosynthesis capabilities in unexpected organisms. For instance, comparative genomics of Akkermansia strains identified specific phylogroups capable of producing vitamin B12, a finding that was later confirmed experimentally. osti.govbiorxiv.orgnih.govasm.org This alters the understanding of microbial interactions in environments like the human gut. biorxiv.org

Predictive Modeling of Metabolic Networks and Enzyme Activities

Predictive modeling integrates genomic and biochemical data into a systems-level view of metabolism. These models can simulate the flow of metabolites through a pathway (metabolic flux) and predict how genetic or environmental changes will affect the production of a target compound like cobalamin. nih.gov

Applications in Cobalamin Biosynthesis:

Metabolic Engineering: Genome-scale metabolic models of organisms like Bacillus megaterium have been used to guide metabolic engineering strategies to increase vitamin B12 production. nih.gov These models incorporate the enzymatic steps involving cob(III)yrinic acid a,c-diamide and its precursors. By simulating the entire network, researchers can identify rate-limiting steps. For example, modeling and subsequent experiments demonstrated that cobalt chelation by cobaltochelatase is a significant bottleneck in the pathway. nih.gov

Functional Prediction from Metagenomes: Tools such as Phylogenetic Investigation of Communities by Reconstruction of Unobserved States (PICRUSt) can predict the metabolic capabilities of a microbial community from 16S rRNA sequencing data. mdpi.com This has been used to predict functions related to vitamin B12 transport and metabolism in complex environments like the gut microbiome, providing a high-level view of the community's potential to process compounds like cobalamin. mdpi.comfrontiersin.org

Pathway Databases: Resources like the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide manually curated pathway maps, including the one for cobalamin biosynthesis (map00860), which serves as a reference for metabolic reconstruction and modeling. genome.jp These databases link genes to enzymatic reactions, including the formation and reduction of cob(II)yrinic acid a,c-diamide (EC 1.16.8.1) and the subsequent adenosylation (EC 2.5.1.17). wikipedia.orgwikipedia.org